molecular formula C12H16Cl2N2O B14784271 2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethylpropanamide

2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethylpropanamide

Cat. No.: B14784271
M. Wt: 275.17 g/mol
InChI Key: NVALDTMPIVASHW-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-(2,4-dichlorobenzyl)-N-ethylpropanamide is a chemical compound that belongs to the class of amides This compound is characterized by the presence of an amino group, a dichlorobenzyl group, and an ethyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2,4-dichlorobenzyl)-N-ethylpropanamide typically involves the reaction of 2,4-dichlorobenzyl chloride with an appropriate amine under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired amide compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2,4-dichlorobenzyl)-N-ethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(S)-2-Amino-N-(2,4-dichlorobenzyl)-N-ethylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2,4-dichlorobenzyl)-N-ethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and altering their activity, leading to various biological outcomes. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-N-(2,4-dichlorobenzyl)-N-ethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H16Cl2N2O

Molecular Weight

275.17 g/mol

IUPAC Name

2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethylpropanamide

InChI

InChI=1S/C12H16Cl2N2O/c1-3-16(12(17)8(2)15)7-9-4-5-10(13)6-11(9)14/h4-6,8H,3,7,15H2,1-2H3

InChI Key

NVALDTMPIVASHW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=C(C=C(C=C1)Cl)Cl)C(=O)C(C)N

Origin of Product

United States

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